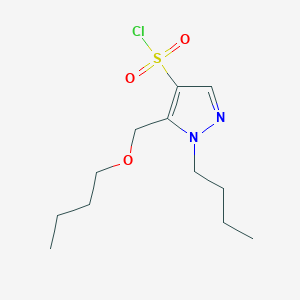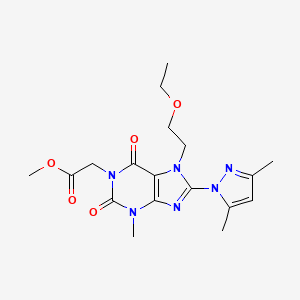![molecular formula C13H8Cl3N3O3 B2717986 [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate CAS No. 1001825-42-8](/img/structure/B2717986.png)
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate, also known as CDCM, is a chemical compound that has been widely used in scientific research. CDCM is a pyridine derivative that has been synthesized for its potential use as a pharmacological agent.
Mécanisme D'action
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate acts as an inhibitor of several enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which leads to a decrease in their activity. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been shown to act as an allosteric modulator of ion channels and receptors, which can alter their activity.
Biochemical and Physiological Effects:
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species (ROS) by inhibiting NADPH oxidase. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been shown to increase the levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterases. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been shown to modulate the activity of several ion channels and receptors, which can affect neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. It has also been shown to be effective at inhibiting the activity of several enzymes and modulating the activity of ion channels and receptors. However, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has some limitations for lab experiments. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain assays. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has some cytotoxic effects at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the use of [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in scientific research. One area of interest is the development of [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate derivatives that have improved solubility and decreased cytotoxicity. Additionally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be used to study the function of other enzymes and receptors that have not yet been explored. Finally, [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate could be used in combination with other compounds to study the effects of multiple pathways on cellular signaling.
Méthodes De Synthèse
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate is synthesized using a multi-step process that involves the reaction of 3,6-dichloropyridine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with [(5-chloropyridin-2-yl)carbamoyl]methylamine to form [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate. The synthesis method has been optimized to produce [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate in high yields and purity.
Applications De Recherche Scientifique
[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has been used extensively in scientific research as a tool for studying the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including nicotinamide adenine dinucleotide phosphate (NADPH) oxidase and phosphodiesterases. [(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate has also been used to study the function of ion channels and receptors.
Propriétés
IUPAC Name |
[2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl3N3O3/c14-7-1-4-10(17-5-7)19-11(20)6-22-13(21)12-8(15)2-3-9(16)18-12/h1-5H,6H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVZXKPILVVOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)COC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide](/img/structure/B2717903.png)
![N-(3-ethylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2717904.png)
![3,4,5,19-Tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-one](/img/structure/B2717907.png)
![N-[2-[(1S,2S,4S)-2-Bicyclo[2.2.1]hept-5-enyl]ethyl]-2-chloropropanamide](/img/structure/B2717908.png)

![2-(4-formylphenoxy)-N-[3-(N-methylanilino)propyl]acetamide](/img/structure/B2717910.png)
![4-(benzylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2717912.png)

![Methyl 2-[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl]oxypropanoate](/img/structure/B2717915.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylmethanesulfonohydrazide](/img/structure/B2717921.png)


![Methyl 1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B2717925.png)
![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2717926.png)